2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile
Description
Emergence of Calcilytics and Early CaSR Antagonism
The development of NPS-2143 originated from efforts to identify selective CaSR antagonists, termed "calcilytics," during the late 20th century. Initial pharmacological strategies focused on modifying arylalkylamine scaffolds to achieve receptor specificity. Patent literature from the early 1990s documents synthetic methodologies for naphthalene-containing intermediates, which later informed the design of NPS-2143’s hydrophobic domain.
NPS-2143 was first synthesized through a stereocontrolled route involving:
- Chiral resolution of the 2-hydroxypropoxy side chain to ensure R-configuration.
- Nucleophilic substitution of the benzonitrile precursor with a naphthalene-functionalized amine.
- Purification via recrystallization to achieve >98% enantiomeric excess, as confirmed by X-ray diffraction.
Key milestones in its characterization include:
Structural Innovations and Receptor Affinity Optimization
The compound’s efficacy stems from strategic structural modifications:
Molecular dynamics simulations reveal that the naphthalene system induces a conformational shift in CaSR’s transmembrane helix 7, reducing Gq/11 protein coupling. This allosteric inhibition disrupts downstream signaling pathways, including phosphoinositide 3-kinase (PI3K)/Akt and nuclear factor-kappa B (NF-κB).
Properties
Molecular Formula |
C24H25ClN2O2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-chloro-6-[2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile |
InChI |
InChI=1S/C24H25ClN2O2/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26/h3-12,20,27-28H,13,15-16H2,1-2H3 |
InChI Key |
PZUJQWHTIRWCID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Core
The core structure, 2-chloro-6-hydroxybenzonitrile , can be synthesized via electrophilic aromatic substitution on a suitably substituted precursor, such as 2,6-dihydroxybenzonitrile , followed by selective chlorination at the ortho position relative to the hydroxyl group.
Typical reagents and conditions:
- Chlorination using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).
- Regioselectivity achieved through directing effects of hydroxyl groups.
Synthesis of the Amino-Propoxy Side Chain
The amino side chain, (2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy , is assembled through:
- Stereoselective synthesis of the amino alcohol, often starting from chiral precursors such as (R)-lactic acid derivatives or chiral auxiliaries.
- Formation of the naphthalene-based moiety via Friedel-Crafts alkylation or Suzuki coupling, depending on the synthetic route.
- Stereoselective reduction to establish the (2R) configuration.
- Coupling of the naphthalene derivative with the amino group using reductive amination or nucleophilic substitution.
Coupling of the Side Chain to the Aromatic Core
The attachment of the amino-propanol side chain to the aromatic core is typically achieved via:
- Nucleophilic substitution of the hydroxyl group with a suitable leaving group on the aromatic ring (e.g., halogen).
- Alternatively, via amide or ether formation using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide).
Final Chlorination and Purification
The last step involves chlorination at the desired position on the aromatic ring, often using N-chlorosuccinimide (NCS) or other chlorinating agents, to yield the chlorinated derivative.
Purification methods include:
- Column chromatography.
- Recrystallization from suitable solvents.
- Characterization via NMR, MS, and IR spectroscopy to confirm structure and stereochemistry.
Data Table Summarizing Preparation Methods
| Step | Description | Reagents & Conditions | Remarks |
|---|---|---|---|
| Aromatic core synthesis | Regioselective chlorination of dihydroxybenzonitrile | POCl₃, reflux | Achieves chlorination at ortho position |
| Side chain synthesis | Stereoselective formation of amino-propanol | Chiral auxiliaries, reduction | Ensures (2R) configuration |
| Naphthalene attachment | Coupling via Friedel-Crafts or Suzuki | Naphthalene derivative, Pd catalyst | Forms the aromatic side chain |
| Coupling to core | Ether or nucleophilic substitution | DCC, EDC, or NaH | Connects side chain to aromatic core |
| Final chlorination | Chlorination at specific aromatic position | NCS, reflux | Yields the chlorinated compound |
Notes on Synthesis Challenges and Optimization
- Stereochemical control is critical for biological activity; chiral auxiliaries or asymmetric catalysis are employed.
- Regioselectivity during chlorination and substitution steps requires careful control to avoid undesired isomers.
- Purity and yield are optimized through purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro and hydroxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound for studying CaSR antagonists and their chemical properties.
Biology: Researchers use this compound to investigate the role of CaSR in cellular signaling and homeostasis.
Medicine: It is used to explore potential therapeutic applications for conditions related to calcium metabolism, such as hyperparathyroidism.
Industry: While its industrial applications are limited, it is used in the development of new pharmaceuticals and chemical probes
Mechanism of Action
The mechanism of action of 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile involves its interaction with the calcium-sensing receptor (CaSR). By binding to CaSR, it acts as an antagonist, inhibiting the receptor’s activity. This inhibition affects various downstream signaling pathways, leading to changes in cellular calcium levels and related physiological processes .
Comparison with Similar Compounds
Table 1: Key Properties of NPS-2143 and Analogous CaSR Modulators
Mechanism of Action
- NPS-2143 : Binds to CaSR's transmembrane domain, stabilizing an inactive conformation to inhibit Gαq/11 signaling .
- Cinacalcet/Evocalcet : Positive allosteric modulators (PAMs) that enhance Ca²⁺-induced CaSR activation, reducing parathyroid hormone (PTH) secretion .
- Calhex 231 : Competes with Ca²⁺ at the extracellular Venus flytrap domain, showing lower potency than NPS-2143 .
Structural Features
- NPS-2143 vs. Cinacalcet : NPS-2143 has a naphthalene group and chlorobenzonitrile core, while Cinacalcet uses a trifluoromethylphenyl group. The naphthalene moiety in NPS-2143 enhances hydrophobic interactions with CaSR’s transmembrane helices .
- NPS-2143 vs. Calhex 231 : Calhex 231 contains a cyclohexylbenzamide scaffold, reducing its membrane permeability compared to NPS-2143’s flexible propoxy linker .
Pharmacokinetic and Therapeutic Profiles
- NPS-2143: Preclinical studies highlight its efficacy in reversing hypercalcemia in gain-of-function CaSR mutation models .
- Cinacalcet : Orally active with a half-life of 30–40 hours, approved for chronic kidney disease-associated hyperparathyroidism .
- Evocalcet : Improved gastrointestinal tolerability over Cinacalcet, with a longer duration of action .
Biological Activity
The compound 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile , also known by its PubChem CID 20812747, is a complex organic molecule with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a chloro group, a hydroxy group, and a benzonitrile moiety, contributing to its unique biological profile. The molecular formula is with a molecular weight of approximately 408.9 g/mol .
Computed Properties
| Property | Value |
|---|---|
| Molecular Weight | 408.9 g/mol |
| XLogP3-AA | 5.0 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 8 |
Research indicates that this compound may exhibit activity by modulating various signaling pathways. Its structure suggests potential interactions with receptors involved in inflammatory responses and neuronal signaling. Specifically, it could influence the NLRP3 inflammasome pathway, which plays a critical role in neuroinflammation and neurodegenerative diseases .
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile may inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 .
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Antioxidant Properties : Its structural components may contribute to antioxidant activity, helping to mitigate oxidative damage in cellular environments.
Study on Neuroinflammation
A study investigated the effects of this compound on microglial activation in response to inflammatory stimuli. Results indicated that treatment with the compound significantly reduced markers of inflammation and shifted microglial polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype .
Study on Cytokine Secretion
Another research effort focused on the modulation of cytokine release from activated microglia. The compound effectively inhibited the secretion of IL-6 and TNF-α, suggesting a dual role in both preventing inflammation and promoting neuroprotection .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves nucleophilic substitution and stereoselective amination. For example, propargyl bromide reactions (as in ) can be adapted for etherification steps. Use potassium carbonate as a base to stabilize intermediates and minimize side reactions. Optimize yields by controlling temperature (e.g., 0–5°C for sensitive intermediates) and employing anhydrous solvents (e.g., DMF or THF). Monitor reaction progress via TLC or HPLC (as in ) with UV detection at 254 nm.
- Key Data :
Q. How can the stereochemical integrity of the (2R)-2-hydroxypropoxy moiety be verified during synthesis?
- Methodological Answer : Use chiral HPLC or polarimetry to confirm enantiomeric purity. Compare retention times with a commercially available (2R)-configured standard. For advanced validation, employ X-ray crystallography (as in ) or circular dichroism (CD) spectroscopy. NMR coupling constants (e.g., -values for vicinal protons) can provide secondary confirmation .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural identity?
- Methodological Answer : Combine LC-MS (for molecular weight confirmation), / NMR (for structural elucidation), and FT-IR (to verify functional groups like nitrile and hydroxyl). For purity, use HPLC with a photodiode array detector (PDA) to detect impurities at levels <0.1% (see for gradient protocols).
- Example Spectral Data :
| Technique | Critical Peaks/Features |
|---|---|
| FT-IR | ~2230 cm, ~3400 cm |
| NMR | δ 2.4 (CH₃, naphthyl), δ 4.2–4.5 (OCH₂, diastereotopic protons) |
| LC-MS | [M+H] m/z calculated: 425.3, observed: 425.2 |
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data caused by batch-to-batch variability in stereochemical purity?
- Methodological Answer : Implement a Quality-by-Design (QbD) approach. Use fractional factorial designs to identify critical process parameters (CPPs) affecting stereochemistry. For example, vary reaction time, temperature, and catalyst loading (e.g., ’s split-plot design). Validate using ANOVA to isolate significant factors. Cross-correlate HPLC chiral purity data with in vitro activity (e.g., IC₅₀ values) to establish acceptance criteria .
Q. What experimental designs are suitable for studying the environmental fate of this compound, particularly its persistence in aquatic systems?
Laboratory studies : Measure hydrolysis half-life at pH 7.4 and 25°C. Use OECD 111 guidelines for water solubility and log .
Field studies : Deploy passive samplers in freshwater ecosystems to monitor bioaccumulation potential.
- Data Table :
| Property | Method | Result (Example) |
|---|---|---|
| Hydrolysis t₁/₂ | pH 7.4, 25°C | 14.3 days |
| log | Shake-flask (OECD 117) | 3.2 ± 0.1 |
| Bioaccumulation | BCF (Fish) | 112 L/kg (moderate) |
Q. How can computational modeling predict the compound’s interaction with biological targets, such as kinase enzymes?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS). Parameterize the ligand using quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) for accurate charge assignment (see ’s QSPR approach). Validate predictions with surface plasmon resonance (SPR) binding assays.
- Key Metrics :
| Parameter | Value/Outcome |
|---|---|
| Docking Score | −9.2 kcal/mol (lower = better) |
| MD Stability | RMSD <2.0 Å over 100 ns |
| SPR | 18 nM (experimental validation) |
Contradiction Analysis & Troubleshooting
Q. Why might NMR spectra show unexpected splitting patterns for the naphthyl protons, and how can this be addressed?
- Methodological Answer : Unresolved splitting may arise from restricted rotation of the naphthyl group or diastereotopic effects. Use variable-temperature NMR (VT-NMR) to distinguish dynamic effects from stereochemical anomalies. At higher temperatures (e.g., 50°C), restricted rotation signals may coalesce. For diastereotopicity, assign using COSY and NOESY .
Q. How to mitigate discrepancies between in silico ADMET predictions and experimental toxicity data?
- Methodological Answer : Recalibrate QSAR models using domain-specific training sets. For instance, incorporate data from structurally related naphthyl-containing compounds. Cross-validate with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) and refine parameters like plasma protein binding (PPB) and CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
